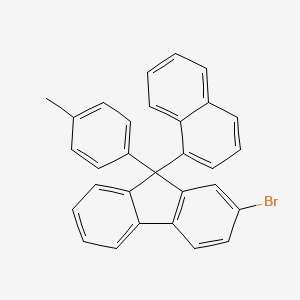
2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene is an organic compound that belongs to the class of brominated fluorenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene typically involves the bromination of a precursor fluorene compound. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated fluorenes.
Substitution: Formation of substituted fluorenes with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene would depend on its specific application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
9-(Naphthalen-1-yl)-9H-fluorene: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-9H-fluorene: Lacks the naphthalen-1-yl and p-tolyl groups, which may influence its electronic properties.
9-(p-Tolyl)-9H-fluorene: Lacks the bromine and naphthalen-1-yl groups, affecting its overall chemical behavior.
Uniqueness
2-Bromo-9-(naphthalen-1-yl)-9-(p-tolyl)-9H-fluorene is unique due to the presence of both naphthalen-1-yl and p-tolyl groups along with the bromine atom. This combination of substituents can significantly influence its electronic properties, making it suitable for specific applications in materials science and organic electronics.
Properties
Molecular Formula |
C30H21Br |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-bromo-9-(4-methylphenyl)-9-naphthalen-1-ylfluorene |
InChI |
InChI=1S/C30H21Br/c1-20-13-15-22(16-14-20)30(27-12-6-8-21-7-2-3-9-24(21)27)28-11-5-4-10-25(28)26-18-17-23(31)19-29(26)30/h2-19H,1H3 |
InChI Key |
MZIMHHQHAIDEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















